2-Bromo-3-ethoxybenzaldehyde

Vue d'ensemble

Description

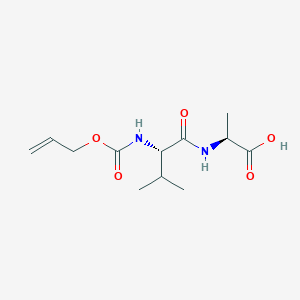

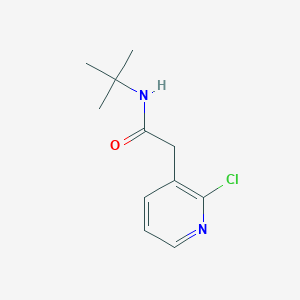

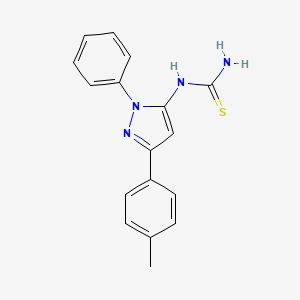

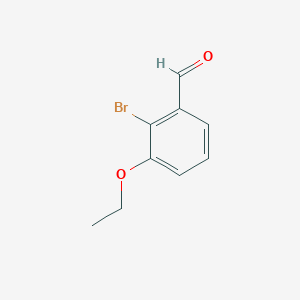

2-Bromo-3-ethoxybenzaldehyde, also known as BEB, is a synthetic compound that belongs to the class of aldehydes. It has a molecular weight of 229.07 .

Molecular Structure Analysis

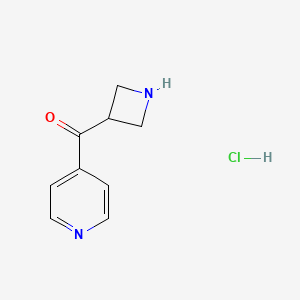

The IUPAC name for this compound is the same, and its InChI code is1S/C9H9BrO2/c1-2-12-8-5-3-4-7 (6-11)9 (8)10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthetic Applications in Chemistry 2-Bromo-3-ethoxybenzaldehyde, similar to its derivatives like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, is extensively used in synthetic chemistry. These compounds are crucial for constructing a variety of biologically and medicinally significant compounds, as well as materials for various applications. Particularly, their use under palladium-catalyzed cross-coupling conditions has shown significant advancement in the last decade (Ghosh & Ray, 2017).

Organic Synthesis and Structural Analysis The compound has been synthesized through a simple two-step reaction from readily available materials, achieving a high yield of up to 83%. The synthesized product's structure was confirmed through NMR and elemental analysis, indicating its utility in organic synthesis processes (Zhang Zhan-ji, 2014). Additionally, studies involving derivatives like 5-bromo-2-methoxybenzaldehyde (BMB) have explored their spectroscopic properties, electronic properties, and thermodynamics, contributing to a better understanding of the molecular behavior of such compounds (Balachandran, Santhi, & Karpagam, 2013).

Palladium-Catalyzed Synthesis 2-Bromobenzaldehydes, closely related to this compound, have been used in a palladium-catalyzed synthesis process. This involves a sequence of steps, including selective ortho-bromination and deprotection, to produce substituted 2-bromobenzaldehydes with good overall yields. Such methods are integral to the synthesis of various organic compounds (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Catalysis in Chemical Reactions The compound has been utilized in catalytic processes to synthesize other complex molecules. For example, 2-bromobenzaldehydes reacted with arylhydrazines in the presence of a palladium catalyst to yield 1-aryl-1H-indazoles. This highlights the role of brominated benzaldehydes in facilitating important chemical reactions (Cho et al., 2004).

Crystal Structure Analysis Derivatives of this compound have been subjects of crystal structure analysis. Such studies provide insights into the molecular conformation and arrangement, essential for understanding the chemical properties and potential applications of these compounds (Chumakov et al., 2014).

Environmental and Analytical Chemistry Its derivatives have been used in environmental and analytical chemistry, such as in the spectrophotometric determination of copper in various samples. This showcases the potential of brominated benzaldehydes in analytical methodologies (Devireddy, Saritha, & Reddy, 2014).

Potential in Medicinal Chemistry Studies on compounds like 3-bromo-4,5-dihydroxybenzaldehyde, a structurally similar compound, reveal notable antioxidant activities. This suggests potential applications in developing medicinal or food additive products (Wang Zonghua, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)